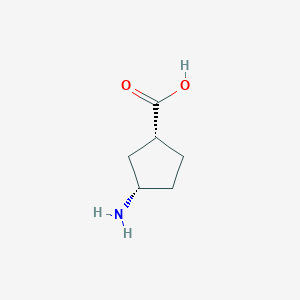

(1R,3S)-3-Aminocyclopentanecarboxylic acid

Description

BenchChem offers high-quality (1R,3S)-3-Aminocyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-Aminocyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49805-32-5, 71830-08-5 | |

| Record name | rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49805-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71830-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of (1R,3S)-3-aminocyclopentanecarboxylic acid. This chiral cyclic β-amino acid serves as a valuable building block in medicinal chemistry, making its unambiguous structural characterization paramount for its application in drug discovery and development.[1][2][3] This document details a systematic approach, commencing with the synthesis and chiral resolution of the target molecule, followed by an in-depth analysis using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The guide culminates with the definitive determination of its absolute stereochemistry via X-ray crystallography. Each section provides not only the procedural steps but also the underlying scientific principles and the rationale behind the selection of specific experimental parameters, reflecting a field-proven approach to the structural characterization of complex small molecules.

Introduction: The Significance of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

(1R,3S)-3-Aminocyclopentanecarboxylic acid, with the chemical formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol , is a non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical industry.[4][5][6] Its constrained cyclic structure and defined stereochemistry make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators. The precise three-dimensional arrangement of the amino and carboxylic acid functional groups is critical for its biological activity, necessitating a rigorous and unequivocal elucidation of its structure. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the comprehensive characterization of this and other structurally related chiral molecules.

Synthesis and Chiral Resolution: Obtaining the Target Enantiomer

The journey to elucidating the structure of (1R,3S)-3-aminocyclopentanecarboxylic acid begins with its synthesis and the subsequent isolation of the desired enantiomer from a racemic mixture. A common and efficient synthetic route involves the hydrolysis of a bicyclic lactam precursor, 2-azabicyclo[2.2.1]heptan-3-one.[7]

Synthesis of Racemic cis-3-Aminocyclopentanecarboxylic Acid

The racemic mixture of cis-3-aminocyclopentanecarboxylic acid can be prepared from 2-azabicyclo[2.2.1]heptan-3-one. The synthesis of this precursor is well-established in the literature. The subsequent hydrolysis of the lactam under acidic or basic conditions yields the racemic amino acid.

Chiral Resolution: The Key to Enantiopurity

Obtaining the enantiomerically pure (1R,3S)-3-aminocyclopentanecarboxylic acid is a critical step. Enzymatic resolution has proven to be a highly effective method for this purpose. Specifically, lipase-catalyzed hydrolysis of a suitable derivative of the racemic amino acid can afford the desired enantiomer with high enantiomeric excess.[7]

Experimental Protocol: Enzymatic Resolution

-

Esterification: The racemic cis-3-aminocyclopentanecarboxylic acid is first converted to its corresponding methyl or ethyl ester using standard esterification procedures (e.g., treatment with thionyl chloride in the appropriate alcohol).

-

Enzymatic Hydrolysis: The racemic ester is then subjected to hydrolysis using a lipase, such as Candida antarctica lipase B (CAL-B), in a suitable buffer system. The enzyme will selectively hydrolyze one of the enantiomeric esters, leaving the other unreacted.

-

Separation: The resulting mixture of the hydrolyzed acid and the unreacted ester can be separated by extraction or chromatography.

-

Hydrolysis of Unreacted Ester: The unreacted ester is then hydrolyzed under acidic or basic conditions to yield the other enantiomer of the amino acid.

-

Monitoring Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amino acid should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Figure 1: Workflow for the synthesis and chiral resolution of (1R,3S)-3-aminocyclopentanecarboxylic acid.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Once the enantiomerically pure sample is obtained, a combination of spectroscopic techniques is employed to determine its covalent structure and relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity of atoms and their spatial relationships.

3.1.1. ¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (1R,3S)-3-aminocyclopentanecarboxylic acid, the spectrum is expected to show distinct signals for the protons on the cyclopentane ring. The chemical shifts and coupling constants are crucial for determining the cis stereochemistry between the amino and carboxyl groups.

3.1.2. ¹³C NMR Spectroscopy: Carbon Backbone Identification

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) |

| Carboxyl (C=O) | 175-185 |

| C-1 (CH-COOH) | 45-55 |

| C-3 (CH-NH₂) | 50-60 |

| C-2, C-5 (CH₂) | 25-35 |

| C-4 (CH₂) | 30-40 |

| Table 1: Predicted ¹³C NMR chemical shifts for (1R,3S)-3-aminocyclopentanecarboxylic acid. |

3.1.3. 2D NMR Spectroscopy: Establishing Connectivity

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton connectivity around the cyclopentane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems.

Figure 2: A logical workflow for structure elucidation using a suite of NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

3.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₆H₁₁NO₂, the expected monoisotopic mass is 129.07898 Da.[4][6]

3.2.2. Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. For cyclic amino acids, the fragmentation patterns can be complex but often involve ring-opening followed by characteristic losses.[8][9] Common fragmentation pathways for carboxylic acids include the loss of H₂O and COOH.[9][10]

Absolute Stereochemistry Determination: The Final Frontier

While NMR and MS can establish the connectivity and relative stereochemistry (cis in this case), they cannot determine the absolute configuration (R or S) of the chiral centers. For this, a technique that is sensitive to chirality is required.

X-ray Crystallography

X-ray crystallography is the gold standard for the determination of the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative.

Experimental Protocol: X-ray Crystallography

-

Derivatization: (1R,3S)-3-aminocyclopentanecarboxylic acid, being a zwitterion, may not crystallize readily. Therefore, it is often necessary to prepare a derivative, for example, by reacting it with a heavy atom-containing reagent or by forming a salt with a chiral counter-ion of known absolute configuration.

-

Crystallization: The derivative is then crystallized from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening of various conditions.

-

Data Collection and Structure Solution: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve the crystal structure and determine the three-dimensional arrangement of the atoms in the molecule, including their absolute stereochemistry.

Conclusion

The structural elucidation of (1R,3S)-3-aminocyclopentanecarboxylic acid is a multi-faceted process that relies on a synergistic combination of synthesis, purification, and a suite of powerful analytical techniques. A logical and systematic approach, as outlined in this guide, ensures the unambiguous determination of its covalent structure, relative stereochemistry, and absolute configuration. The detailed protocols and the rationale behind the experimental choices provided herein are intended to serve as a valuable resource for scientists engaged in the characterization of chiral small molecules, ultimately facilitating the advancement of drug discovery and development programs.

References

-

PubMed. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Available at: [Link]

- Google Patents. US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.

- Google Patents. WO2009007759A1 - Resolution process.

-

ResearchGate. Fig. 3. Three characteristic fragmentation patterns (a±c) observed in... Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

The University of Arizona. Mass Spectrometry - Examples. Available at: [Link]

-

PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

University of Bristol. NMR Spectroscopy. Available at: [Link]

-

Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

University of Greifswald. Protein engineering of a Pseudomonas fluorescens esterase Alteration of substrate specificity and stereoselectivity. Available at: [Link]

-

National Institutes of Health. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

PubChem. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240. Available at: [Link]

-

PubMed. 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Available at: [Link]

-

ResearchGate. (a) ¹H NMR spectra of the cis, cis, cis, cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride (CPTC). Available at: [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

-

MySkinRecipes. (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid [myskinrecipes.com]

- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a conformationally constrained cyclic β-amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopentane scaffold imparts unique structural features to peptides and small molecules, influencing their binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this versatile chiral intermediate, offering insights for its effective utilization in research and pharmaceutical development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid is fundamental for its application in synthesis and drug design. These properties influence its solubility, reactivity, and behavior in biological systems.

Table 1: Physicochemical Properties of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ | [1][2] |

| Molecular Weight | 129.16 g/mol | [1][2] |

| CAS Number | 71830-08-5 | [1][2] |

| Appearance | Off-white to beige crystalline powder | [3] |

| Melting Point | 172.1 °C | [3] |

| Boiling Point | 239.22 °C (rough estimate) | [3] |

| Density | 1.1426 g/cm³ (rough estimate) | [3] |

| Water Solubility | Slightly soluble | [3] |

| pKa | 4.44 ± 0.20 (Predicted) | [3] |

| logP | -2.6 (Predicted) | [4] |

Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

The stereospecific synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid is crucial for its application in chiral drug development. Several strategies have been developed, primarily focusing on enantioselective synthesis or chiral resolution of a racemic mixture.

Synthetic Strategies Overview

Two primary approaches for obtaining the enantiomerically pure (1R,3S) isomer are:

-

Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer. Lipases are commonly employed for the resolution of amino acid precursors.

-

Asymmetric Synthesis: This approach builds the chiral molecule from achiral starting materials using chiral catalysts or auxiliaries to control the stereochemistry. Asymmetric cycloaddition reactions are a powerful tool in this context.

Below is a representative workflow for the synthesis and resolution of 3-aminocyclopentanecarboxylic acid, providing a conceptual framework for laboratory synthesis.

Caption: General workflow for the synthesis and chiral resolution of 3-aminocyclopentanecarboxylic acid.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of racemic 3-aminocyclopentanecarboxylic acid. The choice of resolving agent and solvent system is critical and often requires empirical optimization.

Materials:

-

Racemic 3-aminocyclopentanecarboxylic acid

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid)

-

Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

-

Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and liberation of the free amino acid

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve the racemic 3-aminocyclopentanecarboxylic acid and a molar equivalent of the chiral resolving agent in a minimal amount of a suitable hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath to promote crystallization of one of the diastereomeric salts.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The less soluble diastereomeric salt will crystallize out first.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to liberate the free amino acid. The specific pH will depend on the pKa of the amino acid and the resolving agent.

-

Extraction and Purification: Extract the aqueous solution with a suitable organic solvent to remove the chiral resolving agent. The aqueous layer containing the desired enantiomer can then be purified, for example, by ion-exchange chromatography or recrystallization.

-

Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the final product using a suitable analytical technique, such as chiral HPLC or gas chromatography.

Causality Behind Experimental Choices: The principle of chiral resolution by diastereomeric salt formation relies on the different physical properties, particularly solubility, of diastereomers. The choice of a resolving agent with a significantly different interaction with each enantiomer is key to achieving a large solubility difference between the resulting diastereomeric salts, thus enabling their separation by fractional crystallization. The solvent system is chosen to maximize this solubility difference.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the protons on the cyclopentane ring. The protons attached to the carbons bearing the amino and carboxylic acid groups will be shifted downfield. The coupling patterns between the protons will provide information about their relative stereochemistry. |

| ¹³C NMR | The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift (typically >170 ppm). The carbons attached to the nitrogen and the carboxylic acid group will also be shifted downfield compared to the other aliphatic carbons. |

| FTIR | The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1750 cm⁻¹), and N-H stretching bands for the amino group (around 3300-3500 cm⁻¹). |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (129.16 g/mol ). Common fragmentation patterns for amino acids include the loss of the carboxylic acid group (-45 Da) and the amino group (-17 Da). |

Applications in Drug Development

The rigid, stereodefined structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid makes it a valuable scaffold for constraining the conformation of bioactive molecules, leading to enhanced potency and selectivity.

Cyclic RGD Peptides for Tumor Targeting

The Arg-Gly-Asp (RGD) sequence is a well-known motif that binds to integrin receptors, which are often overexpressed on the surface of tumor cells and angiogenic blood vessels. Incorporating (1R,3S)-3-Aminocyclopentanecarboxylic acid into cyclic RGD peptides has been shown to improve their binding affinity and selectivity for specific integrin subtypes. The constrained cyclopentane ring helps to lock the peptide backbone into a bioactive conformation that mimics the natural binding loop.

Caption: Incorporation of (1R,3S)-3-Aminocyclopentanecarboxylic Acid into a cyclic RGD peptide for targeting integrin receptors.

Structure-Activity Relationship Insights: The stereochemistry of the aminocyclopentanecarboxylic acid is critical for optimal binding. The (1R,3S) configuration orients the amino and carboxyl groups in a specific spatial arrangement that facilitates the desired peptide backbone conformation for high-affinity integrin binding. This conformational constraint reduces the entropic penalty upon binding, leading to a more favorable binding free energy.

Synthesis of CCR1 Antagonists

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a key chiral intermediate in the synthesis of potent and selective C-C chemokine receptor 1 (CCR1) antagonists, such as BMS-457. CCR1 is a G protein-coupled receptor involved in inflammatory responses, and its antagonists are being investigated for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

The synthesis of these complex molecules often involves the use of the aminocyclopentane core to introduce a specific three-dimensional structure that is essential for high-affinity binding to the CCR1 receptor. The defined stereochemistry of the (1R,3S) isomer is crucial for the overall shape of the final antagonist and its interaction with the receptor's binding pocket.

Safety and Handling

(1R,3S)-3-Aminocyclopentanecarboxylic acid is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a valuable and versatile chiral building block with significant applications in medicinal chemistry. Its unique conformational constraints and well-defined stereochemistry make it an ideal scaffold for the design and synthesis of potent and selective bioactive molecules, particularly in the development of targeted cancer therapies and anti-inflammatory agents. A thorough understanding of its physicochemical properties, coupled with efficient synthetic strategies, will continue to drive its application in the discovery of novel therapeutics.

References

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. (2019-04-23). PubMed. [Link]

-

Peptide Fragmentation Patterns in Mass Spectrometry. (2025-11-06). Technology Networks. [Link]

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. [Link]

-

Grafting Aminocyclopentane Carboxylic Acids onto the RGD Tripeptide Sequence Generates Low Nanomolar αVβ3/αVβ5 Integrin Dual Binders. (2005). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Grafting Aminocyclopentane Carboxylic Acids onto the RGD Tripeptide Sequence Generates Low Nanomolar α V β 3 /α V β 5 Integrin Dual Binders. ResearchGate. [Link]

- Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. (US5538897A).

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. [Link]

-

Amino acids. Medizinische Fakultät Münster. [Link]

-

Structure-Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist. (2020-04-27). PubMed. [Link]

-

Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. Semantic Scholar. [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2019-01-18). PMC - NIH. [Link]

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (CN112574046A).

-

Chiral resolution. Wikipedia. [Link]

-

Structure-Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. (2023-01-24). PubMed. [Link]

-

A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. (2017-01-11). PMC - NIH. [Link]

-

Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry - ACS Figshare. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

- Method for preparing single configuration 3-aminocyclopentanol by chiral resolution. (CN109988073A).

-

IR: carboxylic acids. [Link]

- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (CN111187422A).

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025-06-17). Waseda University Repository. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). Chemistry LibreTexts. [Link]

-

Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. (2020-04-22). [Link]

-

Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed. [Link]

-

(1R,3S)-3-Aminocyclopentane carboxylic acid - Biochemicals - CAT N. Bertin bioreagent. [Link]

-

3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240. PubChem - NIH. [Link]

-

Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2020-02-13). PubMed Central. [Link]

-

1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. (1991-08-14). PubMed. [Link]

-

(A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. [Link]

-

(+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. (1994-09-30). PubMed. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Enantiomers

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a crucial chiral building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical compounds, including carbocyclic nucleoside analogues with antiviral and anticancer properties. Its rigid cyclopentane scaffold and defined stereochemistry are pivotal for designing molecules with specific biological activities, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiomerically pure (1R,3S)-3-aminocyclopentanecarboxylic acid. We will delve into the intricacies of three major approaches: synthesis from a chiral precursor, classical chiral resolution, and modern asymmetric catalysis. Each section will not only detail the step-by-step methodologies but also provide insights into the rationale behind experimental choices, offering a comparative analysis to guide researchers and drug development professionals in selecting the most suitable route for their specific needs.

Introduction: The Significance of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

The conformational constraint imposed by the cyclopentane ring makes (1R,3S)-3-aminocyclopentanecarboxylic acid and its derivatives valuable components in the design of peptidomimetics and other biologically active molecules. By locking the amino and carboxylic acid functionalities in a specific spatial arrangement, this scaffold allows for a more precise interaction with biological targets such as enzymes and receptors. The cis-relationship between the amino and carboxyl groups at the 1 and 3 positions, combined with the specific (1R,3S) stereochemistry, is often critical for potent and selective biological activity. Consequently, the development of efficient and scalable methods to access this enantiomerically pure compound is of high importance in the pharmaceutical industry.[1]

This guide will explore the following key synthetic pathways:

-

Synthesis from a Chiral Precursor: Leveraging the inherent chirality of a starting material to direct the synthesis towards the desired enantiomer.

-

Chiral Resolution of a Racemic Mixture: Separating a 50:50 mixture of enantiomers into its individual components.

-

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from a prochiral substrate.

Synthesis from the Chiral Lactam Precursor: A Stereocontrolled Approach

One of the most established and reliable methods for the synthesis of cis-3-aminocyclopentanecarboxylic acid involves the use of the chiral bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince's lactam. The rigid, bicyclic structure of this starting material provides excellent stereocontrol for subsequent transformations.

Synthetic Workflow

The overall synthetic strategy involves two key steps: the hydrogenation of the double bond in Vince's lactam to form the saturated bicyclic lactam, followed by acidic hydrolysis to open the lactam ring and yield the desired amino acid.

Caption: Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid from Vince's Lactam.

Detailed Experimental Protocol

Step 1: Hydrogenation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

-

Rationale: The hydrogenation of the carbon-carbon double bond is a standard procedure to obtain the saturated bicyclic lactam. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation due to its high activity and selectivity.

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in a suitable solvent such as ethyl acetate.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure or slightly higher).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 2-azabicyclo[2.2.1]heptan-3-one as a solid.

-

Step 2: Acidic Hydrolysis of 2-Azabicyclo[2.2.1]heptan-3-one

-

Rationale: The amide bond in the bicyclic lactam is cleaved under acidic conditions to yield the corresponding amino acid. The use of hydrochloric acid directly provides the hydrochloride salt of the product, which is often a stable, crystalline solid that is easy to isolate and purify.

-

Procedure:

-

Suspend 2-azabicyclo[2.2.1]heptan-3-one (1 equivalent) in aqueous hydrochloric acid (e.g., 6M HCl).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction can be monitored by the dissolution of the starting material and subsequent analysis (e.g., NMR of an aliquot).

-

After completion, concentrate the reaction mixture under reduced pressure to remove water and excess HCl.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride.

-

Chiral Resolution of Racemic cis-3-Aminocyclopentanecarboxylic Acid

Chiral resolution is a classical and often industrially viable method for separating enantiomers. This approach involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, due to their different physical properties, can be separated by techniques such as fractional crystallization.[2]

The Principle of Diastereomeric Salt Formation

The amino and carboxylic acid functionalities of the target molecule allow for the formation of salts with chiral acids or bases. For instance, reacting the racemic amino acid with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts: [(1R,3S)-amino acid]•[L-tartaric acid] and [(1S,3R)-amino acid]•[L-tartaric acid]. These diastereomers will exhibit different solubilities in a given solvent, allowing one to crystallize out preferentially.[3][4]

Chiral Resolution Workflow

Caption: Chiral Resolution of Racemic cis-3-Aminocyclopentanecarboxylic acid.

Detailed Experimental Protocol

Step 1: Formation and Crystallization of the Diastereomeric Salt

-

Rationale: The choice of solvent is critical in fractional crystallization as it dictates the differential solubility of the diastereomeric salts. A systematic screening of solvents is often necessary to identify optimal conditions.

-

Procedure:

-

Dissolve racemic cis-3-aminocyclopentanecarboxylic acid (1 equivalent) in a suitable solvent, such as methanol or a methanol/water mixture, with heating.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with heating.

-

Slowly add the tartaric acid solution to the amino acid solution with stirring.

-

Allow the resulting solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.

-

The enantiomeric purity of the crystallized salt can be improved by recrystallization.

-

Step 2: Liberation of the Enantiomerically Pure Amino Acid

-

Rationale: After separation, the chiral resolving agent must be removed to isolate the free amino acid. This is typically achieved by treating the diastereomeric salt with a base to neutralize the tartaric acid and liberate the free amine.

-

Procedure:

-

Dissolve the diastereomerically pure salt in water.

-

Add a base, such as aqueous sodium hydroxide, until the pH is basic (e.g., pH 9-10).

-

The free amino acid can then be isolated by various methods, such as ion-exchange chromatography or by carefully adjusting the pH to the isoelectric point of the amino acid to induce precipitation.

-

The isolated amino acid can be further purified by recrystallization.

-

Asymmetric Synthesis: The Catalytic Approach

Asymmetric synthesis offers a more elegant and often more efficient route to enantiomerically pure compounds by avoiding the need to separate a racemic mixture. Rhodium-catalyzed asymmetric hydrogenation of prochiral enamides or related unsaturated precursors is a powerful tool for the synthesis of chiral β-amino acids.[5][6][7]

Principle of Asymmetric Hydrogenation

In this approach, a prochiral enamide precursor is hydrogenated in the presence of a chiral rhodium catalyst. The chiral ligand on the rhodium center directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer of the product.

Asymmetric Hydrogenation Workflow

Caption: Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of the Prochiral Enamide Precursor

-

Rationale: A suitable prochiral precursor, such as an N-acyl-3-aminocyclopent-1-enecarboxylate, is required. This can typically be synthesized from a corresponding β-keto ester.

-

Procedure:

-

Synthesize the β-enamino ester from the corresponding β-keto ester and a source of ammonia.

-

Acylate the β-enamino ester with a suitable acylating agent (e.g., acetic anhydride) to form the N-acyl enamide.

-

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Rationale: The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands such as those from the Josiphos or DuPhos families have proven to be highly effective in similar transformations.[5]

-

Procedure:

-

In a glovebox, charge a pressure-rated reaction vessel with the prochiral enamide precursor (1 equivalent) and a rhodium-chiral ligand complex (e.g., [Rh(COD)(Josiphos)]BF₄, typically 0.1-1 mol%).

-

Add a degassed solvent (e.g., methanol, toluene).

-

Seal the vessel, remove it from the glovebox, and pressurize it with hydrogen gas to the desired pressure (e.g., 50-500 psi).

-

Stir the reaction at a specified temperature until the reaction is complete (monitored by HPLC or GC).

-

Carefully vent the hydrogen pressure and concentrate the reaction mixture.

-

The crude product can be purified by column chromatography.

-

Step 3: Deprotection

-

Rationale: The final step is the removal of the N-acyl protecting group and hydrolysis of the ester to yield the target amino acid.

-

Procedure:

-

Hydrolyze the N-acyl amino ester under acidic or basic conditions, depending on the nature of the protecting group and ester. For example, refluxing in 6M HCl will hydrolyze both the amide and the ester.

-

Isolate and purify the final product as described in previous sections.

-

Enzymatic Kinetic Resolution

Enzymatic methods are increasingly favored in industrial processes due to their high selectivity, mild reaction conditions, and environmental compatibility. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the kinetic resolution of racemic esters.[8]

Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much higher rate than the other. For a racemic ester of cis-3-aminocyclopentanecarboxylic acid, CALB can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Enzymatic Resolution Workflow

Caption: Enzymatic Kinetic Resolution of a Racemic Ester.

Detailed Experimental Protocol

Step 1: Enzymatic Hydrolysis

-

Rationale: The reaction is typically carried out in a buffered aqueous solution or a biphasic system to maintain the optimal pH for enzyme activity and to facilitate product separation. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

-

Procedure:

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7.0).

-

Disperse the racemic ethyl cis-3-aminocyclopentanecarboxylate (1 equivalent) in the buffer. An organic co-solvent may be used to improve solubility.

-

Add immobilized Candida antarctica lipase B (e.g., Novozym 435).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by HPLC.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Step 2: Separation and Isolation

-

Rationale: The product acid and the unreacted ester can be separated based on their different solubilities in aqueous and organic phases at different pH values.

-

Procedure:

-

Acidify the reaction mixture to a low pH (e.g., pH 2) to protonate the unreacted amine.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted ester will move into the organic phase, while the amino acid salt will remain in the aqueous phase.

-

Separate the layers. The organic layer contains the unreacted (1S,3R)-ester. The aqueous layer contains the (1R,3S)-acid.

-

The (1R,3S)-acid can be isolated from the aqueous layer as described previously. The (1S,3R)-ester can be recovered from the organic layer and hydrolyzed to obtain the other enantiomer of the amino acid if desired.

-

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the scale of the synthesis, cost of reagents and catalysts, available equipment, and the desired level of enantiopurity.

| Parameter | Synthesis from Chiral Precursor | Chiral Resolution | Asymmetric Synthesis | Enzymatic Resolution |

| Stereocontrol | Excellent, derived from starting material | Depends on the efficiency of separation | Excellent, catalyst-controlled | Excellent, enzyme-controlled |

| Theoretical Yield | High | Maximum 50% (without racemization) | High | Maximum 50% (without racemization) |

| Scalability | Good | Excellent, widely used in industry | Good, but catalyst cost can be a factor | Excellent, particularly with immobilized enzymes |

| Cost | Can be high if the chiral precursor is expensive | Often cost-effective, especially if the resolving agent is cheap and recyclable | Can be high due to precious metal catalysts and chiral ligands | Can be cost-effective due to enzyme reusability and mild conditions |

| Development Time | Moderate | Can be time-consuming to screen resolving agents and solvents | Can be rapid with modern high-throughput screening of catalysts | Moderate, involves screening of enzymes and optimization of conditions |

| Key Advantage | Reliable and well-established | Industrially proven and robust | High atom economy and elegance | "Green" and highly selective |

| Key Disadvantage | Dependent on the availability of the chiral precursor | Inherent 50% loss of material | High initial investment for catalysts | Substrate scope of the enzyme can be limited |

Conclusion for the Practicing Scientist

The synthesis of enantiomerically pure (1R,3S)-3-aminocyclopentanecarboxylic acid can be successfully achieved through several distinct strategies.

-

For reliability and well-established procedures , synthesis from Vince's lactam is an excellent choice, particularly for laboratory-scale synthesis where the cost of the starting material is manageable.

-

For large-scale industrial production , classical chiral resolution remains a highly competitive and often the most economical option, despite the inherent 50% loss of material, especially if an efficient racemization and recycling protocol for the unwanted enantiomer can be developed.

-

Asymmetric hydrogenation represents the state-of-the-art in terms of elegance and atom economy. As the cost of chiral catalysts and ligands decreases, this method is becoming increasingly attractive for industrial applications, offering a direct route to the desired enantiomer in high yield and purity.

-

Enzymatic kinetic resolution is a powerful "green" alternative that provides access to both enantiomers with high purity under mild conditions. The reusability of immobilized enzymes makes this approach highly scalable and cost-effective.

Ultimately, the optimal synthetic route will be a function of the specific project requirements, balancing factors of cost, scale, time, and available expertise. This guide provides the foundational knowledge and practical insights for making an informed decision in the pursuit of this valuable chiral building block.

References

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

-

Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]

-

Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. (2006). Journal of the American Chemical Society, 128(27), 8730–8731. [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

-

Li, W., Zhang, Z., Xiao, D., & Zhang, X. (2000). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. The Journal of Organic Chemistry, 65(11), 3489–3496. [Link]

-

Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

-

Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. (2010). Organic & Biomolecular Chemistry, 8(12), 2779–2785. [Link]

-

Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (2020). Catalysis Science & Technology, 10(16), 5546–5553. [Link]

-

Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. (2010). Organic Letters, 12(9), 1904–1907. [Link]

-

Asymmetric synthesis of β-amino amides by catalytic enantioconvergent 2-aza-Cope rearrangement. (2015). Journal of the American Chemical Society, 137(46), 14554–14557. [Link]

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). Nature Communications, 14(1), 4752. [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Organic Chemistry: Current Research, 4(3). [Link]

-

Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. (2019). Reaction Chemistry & Engineering, 4(9), 1555–1562. [Link]

-

Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). Molecules, 25(8), 1918. [Link]

-

Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2020). Symmetry, 12(12), 2050. [Link]

-

Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. (2017). Molecules, 22(1), 123. [Link]

-

How to Scale Up Chromatography for Industrial Bioproduction. (2023). Patsnap Synapse. [Link]

-

(1r 3s)-3-aminocyclopentanecarboxylic Acid - Application: Pharmaceutical Industry. (n.d.). Tradeindia. Retrieved from [Link]

-

What is the chemical method for the resolution of (+) tartaric acid? (2022). Quora. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

6.5: Racemic Mixtures and the Resolution of Enantiomers. (2020). Chemistry LibreTexts. [Link]

-

Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (2017). Doctoral Dissertation, University of Toyama. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. quora.com [quora.com]

- 5. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

A Senior Application Scientist's Framework for Investigation

Authored by: A Senior Application Scientist

Introduction

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid that has garnered interest within the scientific community. Its structural resemblance to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), positions it as a compelling subject for neuropharmacological investigation. The constrained cyclopentane ring system of this molecule offers a unique conformational rigidity compared to the flexible backbone of GABA, suggesting the potential for selective interactions with components of the GABAergic system. This technical guide presents a comprehensive framework for elucidating the precise mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid, moving from hypothesized targets based on structure-activity relationships of related analogs to detailed experimental protocols for definitive characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel neuromodulatory agents. While it is utilized in the development of inhibitors and modulators for various biological pathways, its specific mechanism of action remains an area of active investigation[1].

Hypothesized Mechanisms of Action: A Rationale for Investigation

The pharmacological activity of aminocyclopentanecarboxylic acid isomers is highly dependent on their stereochemistry. Studies on related analogs provide a rational basis for hypothesizing the primary molecular targets of the (1R,3S) enantiomer.

-

Inhibition of GABA Transporters (GATs): The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a critical mechanism for terminating inhibitory neurotransmission. Several conformationally restricted GABA analogs are known to inhibit GATs. Notably, studies have shown that both cis- and trans-3-aminocyclopentanecarboxylic acid exhibit inhibitory activity at GABA uptake sites, with the cis isomer displaying weak to moderate GABA-like activity, including inhibition of GABA uptake in rat brain minislices. Given that (1R,3S)-3-aminocyclopentanecarboxylic acid is a cis isomer, a primary hypothesis is that it functions as a GABA reuptake inhibitor.

-

Modulation of GABAA Receptors: GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. The trans isomers of 3-aminocyclopentanecarboxylic acid have been shown to be potent at GABAA receptors. While the cis isomer is generally less active at these receptors, direct interaction cannot be ruled out without empirical testing. (1R,3S)-3-aminocyclopentanecarboxylic acid could potentially act as an agonist, antagonist, or allosteric modulator of GABAA receptors. A vendor datasheet suggests that the (1S,3R) enantiomer of 3-aminocyclopentanecarboxylic acid has GABAA receptor activity, warranting direct investigation of the (1R,3S) isomer[2].

-

Inhibition of GABA Aminotransferase (GABA-AT): GABA-AT is the primary enzyme responsible for the catabolism of GABA. Inhibition of this enzyme leads to an increase in synaptic GABA concentrations. While there is no direct evidence to suggest that (1R,3S)-3-aminocyclopentanecarboxylic acid is a potent GABA-AT inhibitor, some of its fluorinated derivatives have been shown to be powerful inactivators of this enzyme. Therefore, direct assessment of its effect on GABA-AT activity is a necessary component of a thorough mechanistic investigation.

Proposed Investigational Workflow

To systematically elucidate the mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid, a tiered experimental approach is recommended. This workflow prioritizes the most likely hypotheses based on existing structure-activity relationship data.

Caption: A tiered approach to elucidating the mechanism of action.

Experimental Protocols

The following are detailed protocols for the key in vitro assays proposed in Tier 1 of the investigational workflow.

Protocol 1: [3H]GABA Uptake Assay in Rat Brain Synaptosomes

This assay will determine the inhibitory potential of (1R,3S)-3-aminocyclopentanecarboxylic acid on GABA transporters.

I. Materials

-

Male Wistar rats (200-250 g)

-

Sucrose solution (0.32 M)

-

Krebs-HEPES buffer (pH 7.4)

-

[3H]GABA (specific activity ~80-100 Ci/mmol)

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid

-

Known GAT inhibitors (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3)

-

Scintillation cocktail

-

Glass fiber filters (GF/B)

-

Homogenizer

-

Refrigerated centrifuge

-

Liquid scintillation counter

II. Synaptosome Preparation

-

Euthanize rats and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction) in Krebs-HEPES buffer to a final protein concentration of 0.5-1.0 mg/mL.

III. Uptake Assay

-

Pre-incubate 50 µL of the synaptosomal suspension for 10 minutes at 37°C in a shaking water bath.

-

Add 50 µL of varying concentrations of (1R,3S)-3-aminocyclopentanecarboxylic acid or a known inhibitor.

-

Initiate the uptake by adding 50 µL of [3H]GABA (final concentration ~10-20 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

IV. Data Analysis

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

Caption: Workflow for the [3H]GABA uptake assay.

Protocol 2: GABAA Receptor Radioligand Binding Assay

This assay will determine if (1R,3S)-3-aminocyclopentanecarboxylic acid directly binds to the GABAA receptor.

I. Materials

-

Rat whole brain (minus cerebellum)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]Muscimol (specific activity ~15-30 Ci/mmol) or [3H]Gabazine (SR-95531)

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid

-

Unlabeled GABA (for non-specific binding)

-

Bovine serum albumin (BSA)

-

Glass fiber filters (GF/B) pre-soaked in polyethylenimine (0.3%)

-

Homogenizer

-

Refrigerated ultracentrifuge

-

Liquid scintillation counter

II. Membrane Preparation

-

Homogenize rat brain tissue in 20 volumes of ice-cold Tris-HCl buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

-

Resuspend the final pellet in buffer to a protein concentration of 1-2 mg/mL.

III. Binding Assay

-

In a 96-well plate, add 50 µL of buffer, 50 µL of varying concentrations of (1R,3S)-3-aminocyclopentanecarboxylic acid, and 50 µL of [3H]Muscimol (final concentration ~1-2 nM). For non-specific binding, use a high concentration of unlabeled GABA.

-

Add 100 µL of the membrane preparation to initiate the binding reaction.

-

Incubate for 30 minutes on ice.

-

Terminate the assay by rapid filtration through pre-soaked glass fiber filters, followed by three washes with ice-cold buffer.

-

Measure the radioactivity on the filters by liquid scintillation counting.

IV. Data Analysis

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol 3: GABA Aminotransferase (GABA-AT) Activity Assay

This spectrophotometric assay will determine if (1R,3S)-3-aminocyclopentanecarboxylic acid inhibits the activity of the GABA-AT enzyme.

I. Materials

-

Rat brain mitochondria (as a source of GABA-AT)

-

Potassium pyrophosphate buffer (pH 8.6)

-

α-ketoglutarate

-

GABA

-

β-NAD+

-

Succinic semialdehyde dehydrogenase (SSADH)

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid

-

Vigabatrin (as a positive control)

-

Spectrophotometer (plate reader)

II. Enzyme Preparation

-

Isolate mitochondria from rat brain tissue by differential centrifugation.

-

Lyse the mitochondria to release the enzyme.

-

Determine the protein concentration of the lysate.

III. Activity Assay

-

In a 96-well plate, prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, β-NAD+, and SSADH.

-

Add varying concentrations of (1R,3S)-3-aminocyclopentanecarboxylic acid or Vigabatrin.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding GABA.

-

Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time.

IV. Data Analysis

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Data Interpretation and Further Steps

The results from these primary assays will guide the subsequent investigation.

-

If potent GAT inhibition is observed: The next steps would involve determining the selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) using cell lines expressing individual transporters. Functional assays, such as synaptosomal GABA release and electrophysiological recordings of synaptic currents, would be crucial to confirm the functional consequences of GAT inhibition.

-

If direct GABAA receptor binding is confirmed: Electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp recordings from cells expressing specific GABAA receptor subtypes, would be necessary to characterize the functional activity (agonist, antagonist, or allosteric modulator).

-

If GABA-AT inhibition is detected: Further kinetic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

Conclusion

While the definitive mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid is yet to be fully elucidated, its structural characteristics strongly suggest an interaction with the GABAergic system. The proposed investigational workflow and detailed experimental protocols provide a robust and scientifically rigorous framework for its pharmacological characterization. A systematic approach, beginning with primary screening assays and progressing to more complex functional and in vivo studies, will be essential in unveiling the therapeutic potential of this intriguing molecule. The data generated from these studies will not only clarify the specific mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid but also contribute to the broader understanding of the structure-activity relationships of conformationally restricted GABA analogs.

References

Sources

An In-depth Technical Guide to the Biological Activity of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of γ-aminobutyric acid (GABA), serves as a pivotal tool in neuropharmacology. Its rigid structure provides a unique opportunity to probe the specific conformational requirements of GABA receptor subtypes. This technical guide offers an in-depth exploration of the biological activity of (1R,3S)-3-Aminocyclopentanecarboxylic acid, with a primary focus on its mechanism of action as a selective GABAC receptor agonist. We will detail its pharmacological profile, delineate the experimental protocols for its characterization, and discuss its significance in the broader context of GABAergic neurotransmission research and therapeutic development.

Introduction: The Significance of Conformational Restriction in GABA Analog Design

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through three main classes of receptors: GABAA, GABAB, and GABAC.[1] The inherent flexibility of the GABA molecule allows it to adopt numerous conformations, enabling interaction with this diverse range of receptors. However, this flexibility complicates the development of receptor-subtype-selective ligands.

To overcome this challenge, medicinal chemists have synthesized conformationally restricted GABA analogs. By incorporating the GABA backbone into a rigid ring structure, such as a cyclopentane ring, specific conformations are "locked" in place. (1R,3S)-3-Aminocyclopentanecarboxylic acid, also known as (+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP), is a prime example of this strategy.[2] Its unique stereochemistry pre-organizes the amino and carboxylic acid functional groups into a specific spatial arrangement, leading to a distinct pharmacological profile. This compound has proven to be an invaluable probe for elucidating the structural and functional nuances of GABA receptors, particularly the GABAC subtype.[2][3]

Pharmacological Profile: A Selective GABAC Receptor Agonist

The primary biological activity of (1R,3S)-3-Aminocyclopentanecarboxylic acid is its selective agonist activity at GABAC receptors.[2] GABAC receptors, composed of ρ (rho) subunits, are ligand-gated chloride ion channels with a distinct pharmacology that differentiates them from the more widespread GABAA receptors.[4][5] They are notably insensitive to the classical GABAA modulator bicuculline and are not modulated by benzodiazepines or barbiturates.[5]

(1R,3S)-3-Aminocyclopentanecarboxylic acid demonstrates a clear preference for GABAC receptors over GABAA and GABAB receptors. This selectivity is crucial for its utility as a research tool, allowing for the isolation and study of GABAC receptor-mediated processes.

Quantitative Analysis of Receptor Activity

The potency and efficacy of (1R,3S)-3-Aminocyclopentanecarboxylic acid at GABAC receptors have been quantified using electrophysiological techniques, typically in Xenopus oocytes expressing recombinant human GABAC receptor subunits (ρ1 and ρ2).[2]

| Compound | Receptor Subtype | EC₅₀ (µM) | Species | Reference |

| (+)-CACP ((1R,3S)-isomer) | ρ1 | 26.1 ± 1.1 | Human | [2] |

| ρ2 | 20.1 ± 2.1 | Human | [2] | |

| (-)-CACP | ρ1 | 78.5 ± 3.5 | Human | [2] |

| ρ2 | 63.8 ± 23.3 | Human | [2] | |

| GABA | ρ1 | ~1-5 (Typical) | Human | N/A |

| ρ2 | ~1-5 (Typical) | Human | N/A |

Table 1: Potency of (1R,3S)-3-Aminocyclopentanecarboxylic Acid ((+)-CACP) at human recombinant GABAC receptors.

The data clearly indicate that the (+)-CACP isomer is a moderately potent partial agonist at both ρ1 and ρ2 GABAC receptors.[2] Its enantiomer, (-)-CACP, is significantly less potent, highlighting the strict stereochemical requirements of the GABAC receptor binding pocket.[2]

Mechanism of Action: Probing the GABAC Receptor Binding Site

(1R,3S)-3-Aminocyclopentanecarboxylic acid activates GABAC receptors by binding to the orthosteric site, the same site that binds the endogenous ligand GABA.[6] Upon binding, it induces a conformational change in the receptor, leading to the opening of the integral chloride ion channel.[5] The influx of chloride ions hyperpolarizes the neuron, reducing its excitability and resulting in an inhibitory postsynaptic potential.

The selectivity of (1R,3S)-3-Aminocyclopentanecarboxylic acid for GABAC receptors is a direct consequence of its rigid structure. The cyclopentane ring constrains the distance and relative orientation of the amino and carboxyl groups, presenting a conformation that is preferentially recognized by the GABAC receptor binding site over those of GABAA and GABAB receptors.

Figure 1: Simplified workflow of GABAC receptor activation by (1R,3S)-3-Aminocyclopentanecarboxylic Acid.

Experimental Protocols for Characterization

The determination of the pharmacological profile of a compound like (1R,3S)-3-Aminocyclopentanecarboxylic acid relies on robust and reproducible experimental methodologies. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a gold-standard method for studying ligand-gated ion channels.

Protocol: Two-Electrode Voltage Clamp (TEVC) Analysis in Xenopus Oocytes

This protocol outlines the key steps for assessing the agonist activity of (1R,3S)-3-Aminocyclopentanecarboxylic acid at recombinant GABA receptors.

Objective: To determine the potency (EC₅₀) and efficacy of (1R,3S)-3-Aminocyclopentanecarboxylic acid at specific GABA receptor subtypes (e.g., human ρ1 GABAC).

Materials:

-

Mature female Xenopus laevis

-

Collagenase Type IA

-

cRNA for the desired GABA receptor subunits (e.g., human ρ1)

-

Nuclease-free water

-

Barth's solution

-

TEVC setup (amplifier, digitizer, perfusion system)

-

Glass microelectrodes (filled with 3 M KCl)

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid and GABA stock solutions

Methodology:

-

Oocyte Preparation:

-

Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis.

-

Isolate oocytes by gentle dissection and incubate in a collagenase solution to defolliculate.

-

Wash the oocytes thoroughly and store them in Barth's solution.

-

-

cRNA Injection:

-

Inject approximately 50 nL of the GABA receptor subunit cRNA solution into the cytoplasm of Stage V-VI oocytes.

-

Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a stable baseline current.

-

-

Compound Application & Data Acquisition:

-

Apply GABA at a known concentration (e.g., the EC₅₀) to confirm receptor expression and obtain a reference maximal current (Imax).

-

After a washout period, apply increasing concentrations of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

-

Record the peak inward current elicited at each concentration.

-

Normalize the responses to the maximal GABA response.

-

-

Data Analysis:

-

Plot the normalized current response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC₅₀ and Hill slope.

-

Figure 2: Experimental workflow for TEVC analysis of GABA receptor agonists.

Broader Significance and Future Directions

The selectivity of (1R,3S)-3-Aminocyclopentanecarboxylic acid makes it an indispensable pharmacological tool. It allows researchers to:

-

Functionally Isolate GABAC Receptors: In native tissues where multiple GABA receptor subtypes are present, this compound can be used to selectively activate GABAC receptors and study their contribution to synaptic transmission and neuronal circuitry.

-

Map GABAC Receptor Distribution: By studying the physiological responses to its application in different brain regions, researchers can infer the location and density of functional GABAC receptors.

-

Serve as a Scaffold for Novel Ligands: The structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid provides a validated starting point for the design of new, more potent, or selective GABAC receptor modulators, including antagonists and allosteric modulators.[3]

While primarily a research tool, the study of selective GABAC agonists like (1R,3S)-3-Aminocyclopentanecarboxylic acid has potential therapeutic implications. GABAC receptors are highly expressed in the retina, and their modulation is being explored for visual disorders.[4] They are also found in other brain regions, and their role in conditions like anxiety, sleep disorders, and memory is an active area of investigation.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid stands as a testament to the power of rational drug design. Its conformationally constrained structure imparts a high degree of selectivity for the GABAC receptor, providing the scientific community with a crucial tool to dissect the complexities of the GABAergic system. The methodologies described herein represent the standard for characterizing such compounds and continue to be vital in the ongoing quest to understand inhibitory neurotransmission and develop novel therapeutics for neurological and psychiatric disorders.

References

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. GABA(C) receptors: a molecular view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAC Receptors in the Vertebrate Retina - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GABAC receptors: How ligands interact within the GABAC receptor binding site - National Institute for Physiological Sciences [nips.ac.jp]

(1R,3S)-3-Aminocyclopentanecarboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of Conformationally Constrained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with high potency and selectivity is paramount. The strategic use of conformationally constrained scaffolds is a cornerstone of rational drug design, enabling the precise orientation of pharmacophoric elements to optimize interactions with biological targets. Among these valuable building blocks, the (1R,3S)-3-aminocyclopentanecarboxylic acid core has emerged as a privileged scaffold, particularly in the realm of neuroscience. Its rigid cyclopentane framework serves as a γ-aminobutyric acid (GABA) analog, offering a unique platform for the development of modulators for both ionotropic GABA receptors and metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth exploration of the synthesis, biological activity, and therapeutic potential of (1R,3S)-3-aminocyclopentanecarboxylic acid derivatives and analogs, offering researchers and drug development professionals a comprehensive resource to navigate the complexities and opportunities presented by this versatile chemical entity.

The (1R,3S)-3-Aminocyclopentanecarboxylic Acid Core: A Structural Perspective

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral, non-proteinogenic β-amino acid. Its defining feature is the cis-relationship between the amino and carboxylic acid functional groups on the cyclopentane ring. This specific stereochemistry imparts a fixed spatial arrangement, which is crucial for its biological activity. The constrained conformation of this scaffold allows for the exploration of specific binding modes at receptor sites, often leading to enhanced selectivity compared to more flexible linear analogs.[1][2]

The unique three-dimensional structure of this core makes it an attractive starting point for the synthesis of diverse chemical libraries. The amino and carboxylic acid moieties provide convenient handles for derivatization, allowing for the systematic modification of the molecule's physicochemical properties and the introduction of various pharmacophoric groups.[3]

Synthesis of the (1R,3S)-3-Aminocyclopentanecarboxylic Acid Scaffold

The enantioselective synthesis of the (1R,3S)-3-aminocyclopentanecarboxylic acid core is a critical step in the development of its derivatives. Several strategies have been developed to achieve high stereochemical control, including asymmetric synthesis and chemoenzymatic methods.

Asymmetric Synthesis from Prochiral Starting Materials